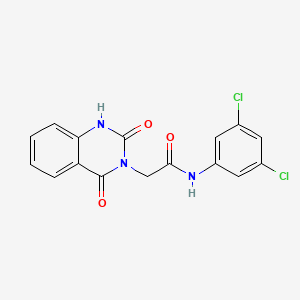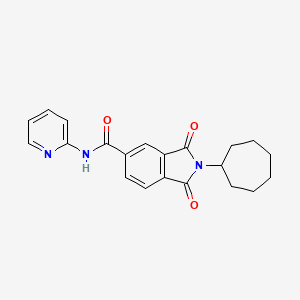![molecular formula C27H25N3O4 B11018244 (2E)-3-(1,3-benzodioxol-5-yl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}prop-2-enamide](/img/structure/B11018244.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenylpiperazine group, and a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Phenylpiperazine Intermediate: This involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.
Coupling Reaction: The benzodioxole and phenylpiperazine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Propenamide Linkage: The final step involves the reaction of the coupled intermediate with acryloyl chloride to form the propenamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Phenylpiperazine Derivatives: Compounds with similar phenylpiperazine moieties.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE is unique due to its combination of a benzodioxole ring, phenylpiperazine group, and propenamide linkage, which confer specific chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H25N3O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H25N3O4/c31-26(13-11-20-10-12-24-25(18-20)34-19-33-24)28-23-9-5-4-8-22(23)27(32)30-16-14-29(15-17-30)21-6-2-1-3-7-21/h1-13,18H,14-17,19H2,(H,28,31)/b13-11+ |
InChI Key |
ABZQNYQJQHVBPL-ACCUITESSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11018179.png)

![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11018187.png)

methanone](/img/structure/B11018195.png)


![6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11018208.png)

![1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018220.png)
![3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11018222.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11018227.png)
![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11018233.png)
![N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11018237.png)
